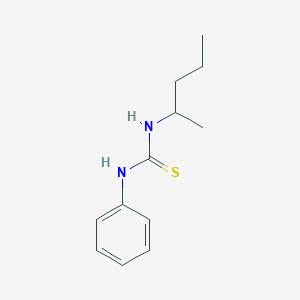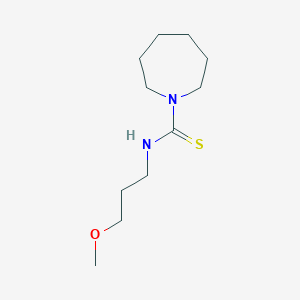
N-(1-methylbutyl)-N'-phenylthiourea
Vue d'ensemble
Description
N-(1-methylbutyl)-N'-phenylthiourea (MBPTU) is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiourea derivative that is commonly used as an inhibitor of melanin synthesis in various organisms.
Mécanisme D'action
N-(1-methylbutyl)-N'-phenylthiourea inhibits melanin synthesis by inhibiting the activity of tyrosinase, a key enzyme in the melanin biosynthetic pathway. Tyrosinase is responsible for the conversion of tyrosine to dopaquinone, which is the first step in melanin synthesis. N-(1-methylbutyl)-N'-phenylthiourea binds to the active site of tyrosinase and prevents the conversion of tyrosine to dopaquinone, thereby inhibiting melanin synthesis.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In addition to its role as an inhibitor of melanin synthesis, N-(1-methylbutyl)-N'-phenylthiourea has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylbutyl)-N'-phenylthiourea is a widely used tool in scientific research due to its unique properties. Its ability to inhibit melanin synthesis makes it a valuable tool in various fields such as cosmetics, dermatology, and pharmacology. However, there are some limitations to its use. N-(1-methylbutyl)-N'-phenylthiourea is not a specific inhibitor of tyrosinase and can also inhibit the activity of other enzymes. It is also known to be toxic to some organisms at high concentrations.
Orientations Futures
There are many future directions for the use of N-(1-methylbutyl)-N'-phenylthiourea in scientific research. One area of interest is the development of new inhibitors of melanin synthesis that are more specific and less toxic than N-(1-methylbutyl)-N'-phenylthiourea. Another area of interest is the study of the role of melanin in various biological processes such as photoprotection, immunity, and development. N-(1-methylbutyl)-N'-phenylthiourea can also be used as a tool to study the effects of melanin inhibition on the progression of various diseases such as skin cancer and vitiligo.
Conclusion:
In conclusion, N-(1-methylbutyl)-N'-phenylthiourea is a valuable tool in scientific research due to its ability to inhibit melanin synthesis. It has been extensively used in various fields such as cosmetics, dermatology, and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(1-methylbutyl)-N'-phenylthiourea is a promising compound that has the potential to contribute to the advancement of scientific research in various fields.
Applications De Recherche Scientifique
N-(1-methylbutyl)-N'-phenylthiourea has been extensively used in scientific research as an inhibitor of melanin synthesis. Melanin is a pigment that is responsible for the color of skin, hair, and eyes in humans and animals. Inhibition of melanin synthesis is of great interest in various fields such as cosmetics, dermatology, and pharmacology. N-(1-methylbutyl)-N'-phenylthiourea has also been used as a tool to study the role of melanin in various biological processes such as photoprotection, immunity, and development.
Propriétés
IUPAC Name |
1-pentan-2-yl-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-3-7-10(2)13-12(15)14-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZNNUPAFJANIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentan-2-yl-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis{4-[(tert-butylamino)sulfonyl]phenyl}terephthalamide](/img/structure/B4119410.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119414.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4119423.png)
![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4119442.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4119448.png)
![N-(4-acetylphenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4119455.png)

![2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B4119469.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B4119475.png)
![3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4119482.png)
![ethyl 4-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4119494.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119506.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4119509.png)
![3-isopropyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4119517.png)